3-(2-氨基乙基)苯甲酸甲酯

描述

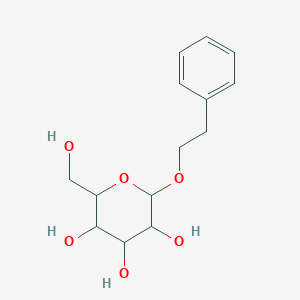

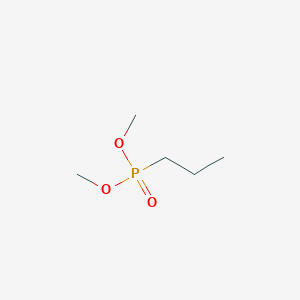

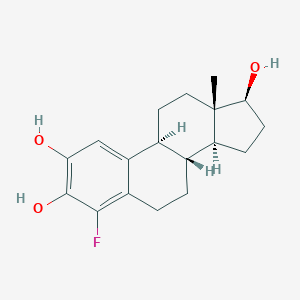

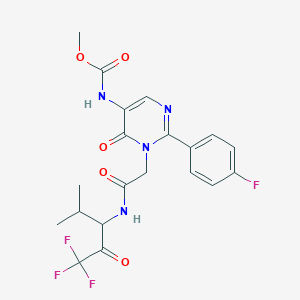

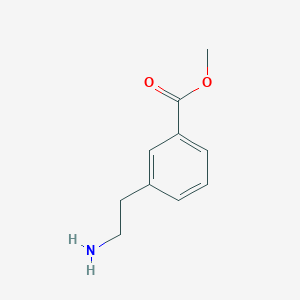

Methyl 3-(2-aminoethyl)benzoate is an organic compound with the molecular formula C10H13NO2. . This compound is characterized by its aromatic structure, which includes a benzoate ester linked to an aminoethyl group.

科学研究应用

医药:麻醉特性

3-(2-氨基乙基)苯甲酸甲酯:,也称为美吡卡因,主要用于医药领域,因为其具有麻醉特性。 它的作用机理是阻断体内的神经信号,用于在牙科手术和轻微手术中造成麻木 .

农业:杀虫剂配方

在农业中,该化合物因其在杀虫剂配方中的潜在用途而受到关注。 其作为杀虫剂的有效性正在研究中,重点关注其对非目标物种的低毒性和生物降解性,使其成为一种环保选择 .

材料科学:聚合物合成

在材料科学中,3-(2-氨基乙基)苯甲酸甲酯可以用作聚合物合成的单体。 将其掺入聚合物链中可以赋予其特性,例如提高柔韧性和增强热稳定性 .

环境科学:环保溶剂

环境科学研究表明,3-(2-氨基乙基)苯甲酸甲酯是一种潜在的环保溶剂。 其低毒性和高生物降解性使其适合在绿色化学应用中使用 .

生物化学:酶抑制研究

该化合物在生物化学中被用于酶抑制研究。 它可以作为某些酶的抑制剂,有助于理解酶机制和开发新药 .

药理学:药物开发

在药理学中,3-(2-氨基乙基)苯甲酸甲酯因其在药物开发中的作用而受到研究。 其化学结构使其能够与多种生物靶点相互作用,这对于设计新的治疗剂至关重要 .

分析化学:色谱法

分析化学家在色谱法中使用3-(2-氨基乙基)苯甲酸甲酯作为标准物质或参考物质。 其明确的特性有助于分析仪器的校准,并确保分析结果的准确性 .

化学工程:工艺优化

最后,在化学工程中,该化合物对于工艺优化至关重要。 其可预测的反应路径可用于开发高效且可扩展的化学工艺,这对于工业应用至关重要 .

作用机制

Target of Action

Methyl 3-(2-aminoethyl)benzoate, also known as PRL-8-53 , is a nootropic compound. It is suggested that it may interact with cholinergic and dopaminergic systems .

Mode of Action

The exact mechanism of action of Methyl 3-(2-aminoethyl)benzoate remains unknown . It is suggested that it may potentiate dopamine while partially inhibiting serotonin .

Biochemical Pathways

It is suggested that it may influence the cholinergic and dopaminergic pathways .

Result of Action

In a single double-blind trial exploring the effects of Methyl 3-(2-aminoethyl)benzoate in 47 healthy volunteers on various cognitive tasks, overall improvements in recollection differed between subject groups when compared to their respective placebo scores . Poorer performers showed an 87.5-105% increase in recollection while higher performers exhibited a smaller 7.9-14% increase .

Action Environment

It is generally recommended to store the compound under inert gas (nitrogen or argon) at 2-8°c .

生化分析

Biochemical Properties

The exact biochemical properties of Methyl 3-(2-aminoethyl)benzoate are not well-documented in the literature. It is known that it interacts with various enzymes, proteins, and other biomolecules in the body. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is likely that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it is a solid substance that should be stored at 4° C .

Dosage Effects in Animal Models

It is known that it is relatively non-toxic, with an oral LD50 in mice of 860 mg/kg .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-(2-aminoethyl)benzoate can be synthesized through various methods. One common approach involves the esterification of 3-(2-aminoethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of methyl 3-(2-aminoethyl)benzoate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反应分析

Types of Reactions: Methyl 3-(2-aminoethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The aminoethyl

属性

IUPAC Name |

methyl 3-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXYETFVQPTTJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441002 | |

| Record name | Methyl 3-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179003-00-0 | |

| Record name | Methyl 3-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。